(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate
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Overview
Description
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is a complex organic compound that features a pyridine ring, a tetrazole ring, and a carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and tetrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate typically involves multiple steps. One common method includes:
Esterification: of nicotinic acid to yield an ester intermediate.
Oxidation: of the ester with 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic substitution: of the pyridine N-oxide with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reaction: of the nitrile with sodium and ammonium chloride in ethanol to produce the desired compound.
Industrial Production Methods
the principles of green chemistry, such as using water as a solvent and moderate reaction conditions, are often applied to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine and tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: mCPBA is commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) can be used for reduction.
Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield various tetrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Its ability to mimic the properties of carboxylic acids makes it valuable in the design of enzyme inhibitors and receptor agonists .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate: This compound shares a similar structure but includes a fluorine atom and a methyl group, which can alter its chemical and biological properties.
Imidazole-containing compounds: These compounds also feature nitrogen-rich heterocycles and are used in similar applications, such as drug development and material science.
Uniqueness
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is unique due to the combination of its pyridine and tetrazole rings. This combination provides a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
CAS No. |
58555-08-1 |
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Molecular Formula |
C14H12N6O2S |
Molecular Weight |
328.35 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-[4-(2H-tetrazol-5-ylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C14H12N6O2S/c21-14(22-9-10-2-1-7-15-8-10)16-11-3-5-12(6-4-11)23-13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20) |
InChI Key |
DYHJRAPNHCTXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NC2=CC=C(C=C2)SC3=NNN=N3 |
Origin of Product |
United States |
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